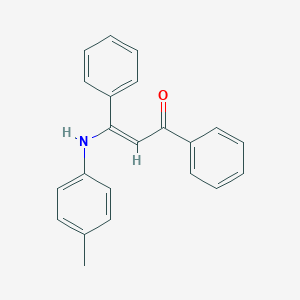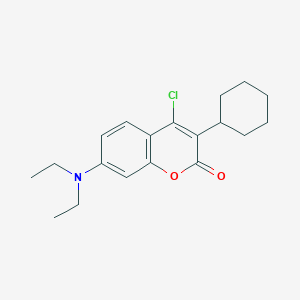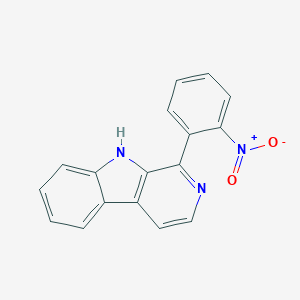![molecular formula C11H12N4O2S B243187 2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243187.png)
2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as Methylsulfanyl Pyrazolo Pyrimidine (MSPP), is a chemical compound with potential therapeutic applications. It belongs to the class of pyrazolo pyrimidine derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of MSPP is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and signaling pathways involved in cancer and inflammation. MSPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. MSPP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
MSPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. MSPP has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MSPP has been shown to have low toxicity and good bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
MSPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has low toxicity. MSPP has been shown to have good bioavailability and can be administered orally or intravenously. However, MSPP has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. MSPP also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of MSPP. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Another direction is to study its mechanism of action in more detail, in order to better understand its pharmacological properties. Additionally, MSPP could be modified to improve its solubility and half-life, which could enhance its effectiveness in lab experiments and potential therapeutic applications.
Synthesemethoden
The synthesis of MSPP involves the reaction of 6-amino-1,3-dimethyluracil with 2-methylthio-1,3-dicarbonyl compounds. The reaction is carried out in the presence of a base and a solvent, such as ethanol or acetonitrile. The resulting product is purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
MSPP has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in these processes. MSPP has also been studied for its potential use as a diagnostic tool in imaging studies.
Eigenschaften
Molekularformel |
C11H12N4O2S |
|---|---|
Molekulargewicht |
264.31 g/mol |
IUPAC-Name |
11-methylsulfanyl-2-oxo-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-10-carboxamide |
InChI |
InChI=1S/C11H12N4O2S/c1-18-10-7(8(12)16)9-13-6-4-2-3-5(6)11(17)15(9)14-10/h14H,2-4H2,1H3,(H2,12,16) |
InChI-Schlüssel |
FBVVSCIOOMWACO-UHFFFAOYSA-N |
SMILES |
CSC1=C(C2=NC3=C(CCC3)C(=O)N2N1)C(=O)N |
Kanonische SMILES |
CSC1=C(C2=NC3=C(CCC3)C(=O)N2N1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-{[4-(Hexyloxy)benzoyl]oxy}-1-naphthyl)methyl]-2-naphthyl 4-(hexyloxy)benzoate](/img/structure/B243105.png)
![4-hydroxy-11,13-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B243107.png)
![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)


![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)

![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)
![6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
![6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243157.png)